molecular formula C11H18N4 B12917601 7-Ethyl-9-methyl-6,7,8,9-tetrahydro-5H-pyrazino[2,3-D]azepin-2-amine CAS No. 763880-10-0

7-Ethyl-9-methyl-6,7,8,9-tetrahydro-5H-pyrazino[2,3-D]azepin-2-amine

Cat. No.: B12917601
CAS No.: 763880-10-0
M. Wt: 206.29 g/mol
InChI Key: OJIBEYDNQZNYJA-UHFFFAOYSA-N
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Description

7-Ethyl-9-methyl-6,7,8,9-tetrahydro-5H-pyrazino[2,3-D]azepin-2-amine is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon. The presence of nitrogen atoms in its structure makes it particularly interesting for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethyl-9-methyl-6,7,8,9-tetrahydro-5H-pyrazino[2,3-D]azepin-2-amine involves several steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. The reaction typically requires the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

7-Ethyl-9-methyl-6,7,8,9-tetrahydro-5H-pyrazino[2,3-D]azepin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.

    Substitution: Replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

7-Ethyl-9-methyl-6,7,8,9-tetrahydro-5H-pyrazino[2,3-D]azepin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Ethyl-9-methyl-6,7,8,9-tetrahydro-5H-pyrazino[2,3-D]azepin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepin-5-one: Another heterocyclic compound with a similar ring structure.

    5,6,7,8-Tetrahydroquinoline: Shares structural similarities but differs in its chemical properties and applications.

Uniqueness

7-Ethyl-9-methyl-6,7,8,9-tetrahydro-5H-pyrazino[2,3-D]azepin-2-amine stands out due to its specific substitution pattern and the presence of both ethyl and methyl groups

Properties

CAS No.

763880-10-0

Molecular Formula

C11H18N4

Molecular Weight

206.29 g/mol

IUPAC Name

7-ethyl-5-methyl-5,6,8,9-tetrahydropyrazino[2,3-d]azepin-3-amine

InChI

InChI=1S/C11H18N4/c1-3-15-5-4-9-11(8(2)7-15)14-10(12)6-13-9/h6,8H,3-5,7H2,1-2H3,(H2,12,14)

InChI Key

OJIBEYDNQZNYJA-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2=NC=C(N=C2C(C1)C)N

Origin of Product

United States

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